Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions that introduce or modify functional groups to achieve desired properties. For instance, the preparation of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the versatility in synthesizing similar compounds with potential bioactivity as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is crucial for understanding their behavior and potential applications. Studies involving single-crystal X-ray diffraction provide insights into the arrangement of atoms within the molecule and its stereochemistry, which is essential for predicting its interactions and reactivity (Kaur et al., 2012).
Chemical Reactions and Properties
Compounds like ethyl 2-(4-methoxyphenyl)-2-methylpropanoate may participate in various chemical reactions, including addition-fragmentation mechanisms, which are significant in polymerization processes. The presence of functional groups like esters and ethers within the molecule affects its reactivity and the type of reactions it can undergo (Colombani et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including melting and boiling points, solubility, and crystal structure, are influenced by their molecular structure. For example, the crystal and molecular structure analysis through X-ray diffraction methods provides detailed information about the arrangement of molecules in the solid state, impacting the compound's physical properties (Kaur et al., 2012).
Scientific Research Applications
Crystal Packing Interactions
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been studied in the context of crystal packing, where it demonstrates interactions that are not typical hydrogen bonds. These interactions include N⋯π and O⋯π types, contributing to unique crystal structures (Zhang, Wu, & Zhang, 2011), (Zhang, Tong, Wu, & Zhang, 2012).
Nonlinear Optical Properties
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate and its derivatives show promise in nonlinear optical (NLO) applications. These compounds have been found to exhibit significantly larger static and frequency-dependent NLO properties than some prototypical NLO molecules (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Antimicrobial and Antioxidant Activities
This compound, specifically in the form of its derivatives, has shown notable antimicrobial and antioxidant activities. Some synthesized derivatives have demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Corrosion Inhibition
Derivatives of ethyl 2-(4-methoxyphenyl)-2-methylpropanoate have been studied for their efficiency in inhibiting corrosion, particularly in mild steel. These studies suggest that these compounds can act as effective mixed inhibitors in acidic environments (Djenane et al., 2019).
Anti-Juvenile Hormone Activity
Certain ethyl 2-(4-methoxyphenyl)-2-methylpropanoate derivatives have been tested for their ability to induce precocious metamorphosis in insect larvae, suggesting potential applications in pest control (Furuta et al., 2006), (Ishiguro et al., 2003).
Potential Bioactivity
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been synthesized and characterized for potential bioactivity as an analgesic and antidyslipidemic agent. This indicates its potential utility in the development of pharmaceuticals (Navarrete-Vázquez et al., 2011).
Steel Corrosion Inhibition
The compound has been investigated for its effects as a corrosion inhibitor on steel in acidic media, demonstrating significant inhibition efficiencies at various concentrations and temperatures (Karakus, Şahin, & Bilgiç, 2005).
Electrophilic Substitution Reactions
The compound has been involved in studies of electrophilic substitution reactions, exploring its chemical behavior and reactivity in different conditions (Bietti & Capone, 2008).
Ion-Selective Electrodes
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been utilized in the construction of ion-selective electrodes, specifically for detecting copper ions, indicating its application in analytical chemistry (Islamnezhad & Mahmoodi, 2011).
properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-16-12(14)13(2,3)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISVYKNZALCDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292820 | |
Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
CAS RN |
2901-19-1 | |
Record name | NSC85713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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